3-Chlorofuran-2(5H)-one

Description

Contextualization within Unsaturated γ-Lactones (Butenolides)

3-Chlorofuran-2(5H)-one is a member of the furanone family of heterocyclic compounds. ontosight.ai Furanones are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. ontosight.ai Specifically, this compound belongs to a class of unsaturated γ-lactones known as butenolides. nih.govresearchgate.net The furanone core is a prevalent structure in numerous natural and synthetic compounds, making it a significant area of interest for researchers in the development of new therapeutic agents. bohrium.comresearchgate.net

The 2(5H)-furanone scaffold, in particular, is a structural component of various compounds with a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov This has led to extensive research into the synthesis and therapeutic potential of furanone derivatives. bohrium.comresearchgate.net The chemistry of 2(5H)-furanones, also referred to as butenolides, has seen significant expansion over the last four decades due to the biological activities of these compounds. unipi.it

Furanones can exist in different isomeric forms, such as 2(3H)-furanones and 2(5H)-furanones, which are also known as 3-butenolide and 2-butenolide, respectively. sci-hub.st These structures are considered derivatives of 4-hydroxybutenoic acids and are important intermediates in the synthesis of various organic compounds, including substituted γ-butyrolactones. sci-hub.st

Structural Distinctiveness of the 2(5H)-Furanone Scaffold with C3-Chlorination

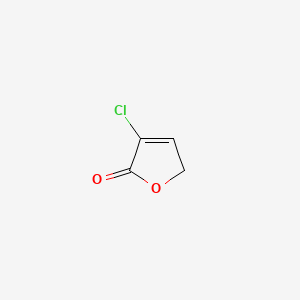

The chemical structure of this compound is defined by a furan (B31954) ring with a chlorine atom attached at the C3 position and a ketone group at the C2 position. ontosight.ai This specific substitution pattern confers unique chemical properties and reactivity to the molecule. The presence of the chlorine atom, an electronegative element, at the C3 position significantly influences the electrophilic nature of the furanone ring.

The 2(5H)-furanone ring itself is a highly reactive structure due to the carbonyl group at the C2 position being conjugated with a double bond. mdpi.comnih.gov The addition of a chlorine atom at the C3 position further enhances its reactivity, making it a versatile building block in organic synthesis. For instance, the halogen substituent can be a site for various chemical transformations, including nucleophilic substitution and cross-coupling reactions. This reactivity allows for the synthesis of a diverse range of substituted furanone derivatives with potential applications in medicinal chemistry and materials science.

Historical and Current Research Landscape of Furanones

The study of furanones has a rich history, with early research focusing on their isolation from natural sources and the investigation of their aromatic properties. acs.orgnih.gov For example, mesifurane, or 2,5-dimethyl-4-methoxy-3(2H)-furanone, was identified as a key flavor compound in Nordic berries in the early 1970s. acs.orgnih.gov Over the years, research expanded to include the synthesis of various furanone derivatives and the exploration of their biological activities. unipi.itforeverest.net

In recent years, the synthesis of furanone derivatives and the investigation of their therapeutic actions have become a primary focus for researchers. nih.govbohrium.comresearchgate.net Current research is broad and deep, covering various applications of 3(2H)-furanones and 2(5H)-furanones. foreverest.net The 2(5H)-furanone scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. mdpi.com This has made furanones an indispensable motif in the design and development of new therapeutic agents. nih.govbohrium.comresearchgate.net Researchers are actively exploring the synthesis of novel furanone derivatives and evaluating their potential as drugs for various diseases. nih.govbohrium.com The global market for furanones is projected to grow, driven by increasing consumer awareness of their health benefits and technological advancements in their extraction and synthesis. marketresearch.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| This compound | 4971-55-5 | C4H3ClO2 | 2(5H)-furanone with chlorine at C3 |

| 2(5H)-Furanone | 497-23-4 | C4H4O2 | Parent 2(5H)-furanone scaffold |

| 3-Bromofuran-2(5H)-one | 18957-87-4 | C4H3BrO2 | 2(5H)-furanone with bromine at C3 |

| Mucochloric acid | 87-56-9 | C4H2Cl2O3 | 3,4-dichloro-5-hydroxy-2(5H)-furanone |

| Mesifurane | 4077-47-8 | C7H10O3 | 2,5-dimethyl-4-methoxy-3(2H)-furanone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO2/c5-3-1-2-7-4(3)6/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVGDGFZLSSUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184982 | |

| Record name | 3-Chlorofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31004-27-0 | |

| Record name | 3-Chloro-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31004-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorofuran-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031004270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorofuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorofuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROFURAN-2(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS74H8Y5CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Chlorofuran 2 5h One

Direct Synthesis Approaches

Direct synthetic methods focus on the formation of the 3-chlorofuran-2(5H)-one structure through key halogenation and cyclization reactions.

Halogenation Reactions at the Furanone Core

The direct introduction of a chlorine atom at the C3 position of a pre-existing 2(5H)-furanone ring is a plausible synthetic strategy. While direct chlorination of the parent 2(5H)-furanone is not extensively detailed in readily available literature, analogous halogenation reactions provide insight into this approach. For instance, the bromination of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in carbon tetrachloride, initiated by benzoyl peroxide, yields a mixture of products including 3-bromo-4-methoxy-2(5H)-furanone. This reaction demonstrates the feasibility of electrophilic halogenation at the C3 position of the furanone core.

| Starting Material | Reagent | Product | Yield |

| 4-methoxy-2(5H)-furanone | N-bromosuccinimide (NBS) | 3-bromo-4-methoxy-2(5H)-furanone | 45% |

This analogous bromination suggests that direct chlorination could be achieved using suitable chlorinating agents, although reaction conditions would need to be optimized to control regioselectivity and prevent over-halogenation.

Cyclization Reactions to Form the 2(5H)-Furanone Ring with C3-Chlorine

An alternative direct approach involves the cyclization of an acyclic precursor in a manner that incorporates the chlorine atom at the C3 position. Electrophilic cyclization of 4-hydroxy-2-alkynoates is a notable method for producing 3,4-dihalogenated furan-2(5H)-ones. While not exclusively producing the monochlorinated target compound, this method is significant in its construction of the chlorinated furanone ring.

Oxidative Cyclization Protocols in Furanone Synthesis

Oxidative cyclization presents another route to the target molecule. A pertinent example is the oxidation of furfural (B47365) with manganese dioxide (MnO₂) in the presence of hydrochloric acid (HCl). This reaction primarily yields 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), but also produces a small amount of 3-chloro-5-hydroxy-2(5H)-furanone. mdpi.com This indicates that under specific oxidative and acidic conditions, a furan (B31954) precursor can be converted to the desired chlorinated furanone skeleton.

Precursor-Based Synthesis Pathways

These synthetic routes rely on the chemical modification of precursors that already contain the furanone ring or a closely related structure.

Synthesis from Dihalo-5-hydroxy-2(5H)-furanone Precursors (e.g., Mucochloric Acid Derivatives)

A significant pathway to this compound derivatives involves the selective reduction of more highly halogenated precursors, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). A key example is the electrochemical reduction of 5-alkoxy derivatives of mucochloric acid. mdpi.com This reaction, carried out at a lead cathode in the presence of acetic acid, selectively removes the chlorine atom at the C4 position, yielding the corresponding 5-alkoxy-3-chloro-2(5H)-furanone. mdpi.com

| Precursor | Reaction Type | Key Reagents/Conditions | Product |

| 5-alkoxy-3,4-dichloro-2(5H)-furanone | Electrochemical Reduction | Lead cathode, Acetic acid in acetonitrile | 5-alkoxy-3-chloro-2(5H)-furanone |

This method is advantageous for its regioselectivity, providing a controlled route to the C3-chlorinated furanone from a readily available starting material.

Synthesis from Furan Derivatives with Subsequent Ring Transformation

Furan derivatives can also serve as precursors, undergoing ring transformation and functionalization to yield the target molecule. For example, furfural can be converted to 3-bromo-5-methoxy-2(5H)-furanone through a multi-step process, illustrating the transformation of a simple furan into a halogenated furanone. While this example yields a bromo- and methoxy-substituted analog, it demonstrates the principle of using furan derivatives as a starting point. Another relevant transformation is the oxidation of 3,4-dichlorofuran with fuming nitric acid, which produces 3,4-dichloromaleic anhydride. mdpi.com Although this does not directly yield the target furanone, it highlights a ring modification pathway for chlorinated furan precursors.

Green Chemistry Approaches in Halogenated Furanone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated organic compounds to minimize environmental impact. For the synthesis of halogenated furanones like this compound, several green chemistry approaches can be considered to improve the sustainability of the process.

One key principle of green chemistry is the use of safer solvents or solvent-free conditions. Traditional halogenation reactions often employ chlorinated solvents, which are toxic and environmentally persistent. A greener alternative would be to utilize solvents with a better environmental profile, such as ionic liquids or supercritical fluids like carbon dioxide. Performing the reaction under solvent-free conditions, for instance, through mechanochemistry (ball milling), represents an even more environmentally benign approach by completely eliminating solvent waste.

The development of greener halogenating agents is another important aspect. Traditional reagents can be hazardous and produce stoichiometric amounts of waste. The use of catalytic amounts of a halide source in conjunction with a green oxidant, such as hydrogen peroxide, could provide a more atom-economical and environmentally friendly chlorination method.

Furthermore, energy efficiency can be improved by employing alternative energy sources like microwave irradiation or ultrasound. These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. The use of plant extracts or other biological resources for the synthesis of nanoparticles that can act as catalysts also aligns with the principles of green chemistry.

| Green Chemistry Principle | Application in Halogenated Furanone Synthesis |

| Safer Solvents | Replacement of chlorinated solvents with ionic liquids, supercritical CO₂, or solvent-free conditions. |

| Atom Economy | Use of catalytic halogenation systems with green oxidants (e.g., H₂O₂). |

| Energy Efficiency | Application of microwave irradiation or sonication to reduce reaction times and energy use. |

| Renewable Feedstocks | Potential use of bio-based starting materials for the furanone core. |

Catalytic Methodologies in the Synthesis of Halogenated Furanones

Catalysis offers a powerful tool for the selective and efficient synthesis of halogenated furanones. The use of catalysts can lead to higher yields, improved regioselectivity, and milder reaction conditions compared to non-catalytic methods.

In the context of synthesizing this compound, a key catalytic step would be the chlorination of the 2(5H)-furanone precursor. Lewis acids are known to catalyze halogenation reactions. For instance, a catalyst like zinc chloride (ZnCl₂) can be used with a chlorinating agent such as thionyl chloride to facilitate the chlorination of furanone systems. nih.gov The Lewis acid activates the chlorinating agent, making it more electrophilic and promoting the reaction.

Transition metal catalysis also presents a range of possibilities. For example, gold-catalyzed reactions have been employed in the synthesis of furanones through the cyclization of alkynols. nih.gov While not a direct halogenation, such catalytic cyclizations could be adapted to use chlorinated starting materials to produce the target compound. Similarly, palladium-catalyzed cross-coupling reactions could potentially be used to introduce a chlorine atom onto a pre-formed furanone ring, although this would require a suitable functional group at the 3-position for the coupling to occur.

The development of enantioselective catalytic methods is also a significant area of research, which would be relevant for the synthesis of chiral halogenated furanones. Chiral catalysts could be employed to control the stereochemistry of the halogenation or cyclization step, leading to the formation of a single enantiomer of the product.

| Catalyst Type | Potential Application in this compound Synthesis | Example |

| Lewis Acid | Catalysis of electrophilic chlorination of the furanone ring. | Zinc Chloride (ZnCl₂) nih.gov |

| Transition Metal (Gold) | Catalytic cyclization of a chlorinated alkynol precursor. | AuCl₃ nih.gov |

| Transition Metal (Palladium) | Potential cross-coupling to introduce chlorine (requires pre-functionalization). | Pd(0) complexes |

Chemical Reactivity and Transformation Studies of 3 Chlorofuran 2 5h One

Nucleophilic Substitution Reactions at the C3-Chlorine Center

The chlorine atom at the C3 position is a vinylic halide. Nucleophilic substitution at such sp²-hybridized carbons is generally less facile than at sp³-hybridized carbons due to the increased strength of the C-Cl bond and steric hindrance. Reactions typically require specific conditions or activation.

Reactions with Oxygen Nucleophiles

Detailed experimental studies specifically documenting the nucleophilic substitution of the C3-chlorine in 3-Chlorofuran-2(5H)-one with oxygen-based nucleophiles (such as alkoxides or phenoxides) were not prominently featured in the reviewed scientific literature. In related, more highly substituted 3,4-dihalogeno-2(5H)-furanone derivatives, reactions with phenols have been observed, but these transformations typically occur at other positions on the furanone ring. nih.gov

Reactions with Nitrogen Nucleophiles

A comprehensive review of available literature did not yield specific examples of nucleophilic substitution at the C3 position of this compound using nitrogen nucleophiles like amines or azides. Studies on related compounds, such as 3,4,5-trichloro-2(5H)-furanone, show that substitution reactions with nitrogen nucleophiles preferentially occur at the C4 or C5 positions rather than the C3 position. nih.gov Other research on different furanone structures often results in ring-opening or recyclization rather than direct substitution. beilstein-journals.orgnih.gov

Reactions with Sulfur Nucleophiles and Thiolation

While thiols and other sulfur-based nucleophiles are known for their high nucleophilicity, specific research detailing their reaction to displace the chlorine at the C3 position of this compound is not extensively documented. libretexts.orgmasterorganicchemistry.com Studies conducted on mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) show that sulfur nucleophiles readily displace the chlorine atom at the C4 position. mdpi.com Depending on the reaction conditions, substitution could also be directed to C3 or C5 in this more complex analogue, but specific findings for the title compound are unavailable. mdpi.com

Reactions with Carbon Nucleophiles

Investigations into the reaction of this compound with carbon nucleophiles (e.g., organometallic reagents or enolates) to form a new carbon-carbon bond at the C3 position have not been detailed in the surveyed literature. For related dihalofuranones, C-C bond formation has been reported at the C5 carbon. nih.gov

Electrophilic Reactions on the Furanone Ring System

The furanone ring in this compound is considered electron-deficient due to the strong electron-withdrawing effect of the conjugated carbonyl group and the inductive effect of the chlorine atom. This deactivation makes classical electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) on the furanone ring energetically unfavorable. The parent compound, furan (B31954), is highly reactive towards electrophiles, but the electronic nature of the furanone derivative is substantially different. chemicalbook.com No specific studies detailing successful electrophilic substitution on the carbon framework of this compound were found.

Rearrangement Reactions and Tautomerism Studies

Specific research on the rearrangement reactions or tautomeric equilibria of this compound is not available in the reviewed literature. In contrast, related compounds like 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to exist in equilibrium with their open-chain aldehyde forms, a type of ring-chain tautomerism facilitated by the C5-hydroxyl group. nih.gov As this compound lacks a hydroxyl group at the C5 position, it would not undergo this specific transformation. Studies on other complex heterocyclic systems have explored keto-enol tautomerism, but these are not directly applicable to the title compound. jst-ud.vnnih.gov

Data Tables

Ring-Opening and Ring-Transformation Reactions

The strained and reactive nature of the this compound scaffold allows for a variety of ring-opening and ring-transformation reactions, providing synthetic routes to other important heterocyclic systems. These transformations often occur by reaction with dinucleophiles that interact with the electrophilic centers of the furanone ring.

The furanone ring can be transformed into a pyrrolone (or pyrrolinone) ring, a valuable motif in medicinal chemistry. This conversion is typically achieved by reacting furanone derivatives with nitrogen-based nucleophiles like ammonia (B1221849). For instance, the reaction of 3,4,5-trichloro-2(5H)-furanone or 3,4-dichloro-5-methoxy-2-(5H)-furanone with ammonia or ammonium hydroxide leads to the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.com

Another synthetic approach involves a tandem asymmetric Michael addition-elimination reaction. The reaction of 3,4-dichloro-5-(S)-(l-menthyloxy)furan-2(5H)-one with 2,5-dihydro-1H-pyrrole in the presence of potassium fluoride yields a 4-(2,5-dihydro-1H-pyrrol-1-yl) substituted furanone derivative. nih.gov This reaction highlights the utility of substituted furanones as synthons for creating complex nitrogen-containing heterocycles. nih.gov

| Starting Material | Reagent | Product | Reference |

| 3,4,5-Trichloro-2(5H)-furanone | Ammonium hydroxide | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | mdpi.com |

| 3,4-Dichloro-5-methoxy-2(5H)-furanone | Ammonia | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | mdpi.com |

| 3,4-Dichloro-5-(S)-(l-menthyloxy)furan-2(5H)-one | 2,5-Dihydro-1H-pyrrole, Potassium fluoride | (5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)furan-2(5H)-one | nih.gov |

The transformation of the five-membered furanone ring into a six-membered pyridazinone ring can be accomplished through reactions with hydrazine (B178648) and its derivatives. nih.gov This reaction provides a direct pathway to dihalogenated pyridazinones, which are important intermediates in the synthesis of agrochemicals and pharmaceuticals. When 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) or its 5-aryl derivatives are heated with hydrazine in an aqueous acidic solution, a ring transformation occurs. mdpi.comnih.gov This process yields the corresponding 4,5-dihalogeno-3(2H)-pyridazinone with satisfactory yields ranging from 35% to 90%. nih.gov

| Starting Material | Reagent | Product | Yield | Reference |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | Hydrazine | 4,5-Dichloro-3(2H)-pyridazinone | 35-90% | mdpi.comnih.gov |

| 5-Aryl-3,4-dichloro-2(5H)-furanone | Hydrazine | 6-Aryl-4,5-dichloro-3(2H)-pyridazinone | 35-90% | nih.gov |

The reactivity of halogenated 2(5H)-furanones extends to the synthesis of various other, often complex, heterocyclic systems. The reaction of 3,4,5-trichloro-2(5H)-furanone with bifunctional ortho-nucleophiles provides a single-step method for synthesizing novel five-six-six tricyclic 2(5H)-furanone heterocycles. semanticscholar.org For example, its reaction with 2-aminothiophenol (B119425) under mild conditions results in a tricyclic benzothiazine-fused furanone derivative in a high yield of 91%. nih.gov

Similarly, when reacted with o-phenylenediamine, 3,4,5-trichloro-2(5H)-furanone initially forms a decyclized, or ring-opened, intermediate rather than the expected tricyclic quinoxaline-fused product. semanticscholar.org However, further reactions with other bifunctional nucleophiles have successfully yielded tricyclic compounds. For example, reaction with 2-oxo-1,3-dithio-4,5-dithiolate leads to the formation of a tricyclic derivative. nih.gov These reactions demonstrate the potential of this compound derivatives as platforms for constructing diverse and complex heterocyclic frameworks. semanticscholar.org

| Furanone Derivative | Reagent | Resulting Heterocycle | Reference |

| 3,4,5-Trichloro-2(5H)-furanone | Bifunctional o-nucleophiles | Five-six-six tricyclic 2(5H)-furanone heterocycles | semanticscholar.org |

| 3,4,5-Trichloro-2(5H)-furanone | 2-Aminothiophenol | Tricyclic benzothiazine-fused furanone | nih.gov |

| 3,4,5-Trichloro-2(5H)-furanone | o-Phenylenediamine | Decyclized intermediate (initially) | semanticscholar.org |

| 5-Methoxy-3,4-dihalogeno-2(5H)-furanone | 2-Oxo-1,3-dithio-4,5-dithiolate | Tricyclic dithiolate derivative | nih.gov |

Radical Reactions Involving this compound

While many reactions of this compound involve ionic intermediates, it can also participate in radical reactions. A notable example is the sulfonylation of 5-alkoxy-3,4-dihalo-2(5H)-furanones at the C4 position. This reaction proceeds when the furanone is treated with sodium benzenesulfinates under phase-transfer catalysis (PTC) conditions. nih.gov The transformation occurs through a metal-free radical pathway, demonstrating a less common reactivity pattern for this class of compounds. This method has been successfully scaled up, indicating its potential for synthetic applications. nih.gov

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com Derivatives of this compound, specifically 3,4-dihalo-2(5H)-furanones, can undergo a reaction classified as a Knoevenagel condensation. nih.gov In the presence of a Lewis acid catalyst such as indium(III) acetate, these furanones react at the C5 carbon with compounds containing an active hydrogen atom. This reaction proceeds in good yields, typically between 60% and 95%, and represents an effective method for forming a new carbon-carbon bond at the C5 position of the furanone ring. nih.gov

Spectroscopic Characterization of 3 Chlorofuran 2 5h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the carbon and hydrogen atoms.

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-Chlorofuran-2(5H)-one, the two distinct proton environments are the olefinic proton at the C4 position and the methylene protons at the C5 position.

C5 Protons (H5): These methylene protons are adjacent to the lactone's oxygen atom, which causes them to appear downfield. Their signal is typically observed as a singlet or a narrow multiplet.

C4 Proton (H4): This vinylic proton is part of the carbon-carbon double bond and is expected to resonate at a lower field compared to the C5 protons due to the electron-withdrawing effects of the adjacent carbonyl group and the double bond's anisotropy.

The exact chemical shifts can be influenced by the solvent and the presence of other substituents in derivatives.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H4 (vinylic) | 6.2 - 6.5 | Singlet (s) or Triplet (t) if coupled |

| H5 (methylene) | 4.8 - 5.1 | Singlet (s) or Triplet (t) if coupled |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. This compound has four distinct carbon signals.

C2 (Carbonyl Carbon): The lactone carbonyl carbon is the most deshielded and appears furthest downfield, typically in the 165-175 ppm range.

C3 and C4 (Olefinic Carbons): These carbons of the double bond resonate in the vinylic region. The carbon atom C3, bonded to the chlorine, will have its chemical shift significantly influenced by the halogen.

C5 (Methylene Carbon): This carbon, bonded to the ring oxygen, appears in the aliphatic region but is shifted downfield due to the oxygen's electronegativity.

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=O) | 165 - 175 |

| C3 (-C=C-Cl) | 145 - 155 |

| C4 (-C=CH-) | 120 - 130 |

| C5 (-CH₂-O-) | 70 - 80 |

2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule. emerypharma.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. walisongo.ac.id For a derivative of this compound, COSY would be used to establish the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This allows for the direct assignment of a proton's signal to its corresponding carbon atom in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com For this compound, HMBC is invaluable for piecing the structure together. For instance, it would show correlations from the H5 protons to the carbonyl carbon (C2) and the olefinic carbons (C3 and C4), confirming the furanone ring structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org

For this compound, key vibrational modes include:

C=O Stretching: A strong and sharp absorption band characteristic of the lactone carbonyl group is expected in the IR spectrum.

C=C Stretching: The stretching of the carbon-carbon double bond within the ring gives rise to a distinct peak.

C-O Stretching: The C-O single bonds of the lactone ether linkage produce strong absorption bands.

C-Cl Stretching: The vibration of the carbon-chlorine bond also results in a characteristic absorption in the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C=C bonds, which may be weak in the IR spectrum. scientists.uzzenodo.org Theoretical calculations are often used alongside experimental data to assign the observed vibrational bands accurately. globalresearchonline.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Lactone) | Stretching | 1750 - 1790 | Strong |

| C=C | Stretching | 1640 - 1680 | Medium |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1280 | Strong |

| C-Cl | Stretching | 700 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uk

For this compound (C₄H₃ClO₂), the molecular weight is approximately 118.52 g/mol . nih.gov A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

M+ peak: Corresponding to the molecule containing ³⁵Cl.

M+2 peak: Corresponding to the molecule containing ³⁷Cl, with an intensity approximately one-third that of the M+ peak.

The fragmentation of the molecular ion provides further structural information. libretexts.orglibretexts.org Common fragmentation pathways for this compound could involve the loss of small, stable neutral molecules or radicals.

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| 118/120 | [C₄H₃ClO₂]⁺ | Molecular Ion (M⁺) |

| 90/92 | [C₃H₃ClO]⁺ | CO |

| 83 | [C₄H₃O₂]⁺ | Cl |

| 55 | [C₃H₃O]⁺ | CO, Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of photons promotes electrons from a lower energy level to a higher one. fiveable.mekhanacademy.org

The chromophore in this compound is the α,β-unsaturated lactone system. This conjugated system gives rise to characteristic electronic transitions:

π → π transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is typically a high-energy transition with a strong absorbance (high molar absorptivity), occurring in the shorter wavelength UV region. wikipedia.orgmasterorganicchemistry.com

n → π transition:* This involves the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atoms) to a π* antibonding orbital. masterorganicchemistry.com This is a lower-energy transition and results in a weaker absorption band at a longer wavelength compared to the π → π* transition.

The position of the absorption maximum (λmax) can be affected by the solvent and the nature of substituents on the furanone ring. wikipedia.org

| Electronic Transition | Expected Wavelength Range (λmax) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π → π | 200 - 250 nm | High (ε > 10,000) |

| n → π | 280 - 320 nm | Low (ε < 1,000) |

X-ray Diffraction Analysis for Solid-State Structures

Detailed research findings from the X-ray diffraction analysis of two derivatives of this compound are presented below, showcasing the influence of different substituents on the crystal lattice and molecular geometry.

Crystal Structure of 3-(4-bromophenyl)-4-(4-chlorophenylamino)furan-2(5H)-one

The solid-state structure of 3-(4-bromophenyl)-4-(4-chlorophenylamino)furan-2(5H)-one provides a clear example of the molecular conformation and packing of a disubstituted this compound derivative. The crystallographic analysis reveals the intricate details of its atomic arrangement and the forces governing its crystal lattice.

Below is a summary of the key crystallographic data for this compound.

| Crystal Parameter | Value |

| Empirical Formula | C₁₆H₁₁BrClNO₂ |

| Formula Weight | 376.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.987(2) Åb = 10.395(2) Åc = 12.396(3) Å |

| β | 108.34(3)° |

| Volume | 1463.1(5) ų |

| Z | 4 |

| Calculated Density | 1.709 g/cm³ |

Crystal Structure of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one

A more complex derivative, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, has also been subjected to single-crystal X-ray diffraction analysis. This analysis provides valuable information on how a bulky and functionally diverse substituent influences the core furanone structure.

The crystallographic data for this intricate molecule are detailed in the table below.

| Crystal Parameter | Value |

| Empirical Formula | C₂₉H₃₀BrClN₄O₃S |

| Formula Weight | 629.99 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2 |

| Unit Cell Dimensions | a = 33.795(5) Åb = 8.871(5) Åc = 10.039(5) Å |

| β | 98.337(5)° |

| Volume | 2978(2) ų |

| Z | 4 |

| Calculated Density | 1.405 g/cm³ |

These examples underscore the utility of X-ray diffraction in providing a detailed understanding of the solid-state structures of this compound derivatives. The data reveals how variations in substitution at the 3- and 4-positions of the furanone ring, as well as at other locations, can lead to different crystal packing arrangements and intermolecular interactions, which in turn influence the macroscopic properties of the compounds.

Computational and Theoretical Investigations of 3 Chlorofuran 2 5h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into molecular geometry, electronic distribution, and vibrational frequencies.

Density Functional Theory (DFT) Studies on Electronic Structure

A thorough search of scientific literature did not yield any specific Density Functional Theory (DFT) studies detailing the electronic structure of 3-Chlorofuran-2(5H)-one. Such studies would typically involve the use of functionals like B3LYP with various basis sets to calculate properties such as electron density, electrostatic potential, and atomic charges, which are crucial for predicting the molecule's behavior.

Ab Initio Methods for Molecular Properties

Similarly, there is a lack of published research employing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to specifically calculate the molecular properties of this compound. These higher-level computational methods could provide precise data on its optimized geometry, dipole moment, and polarizability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are indicative of a molecule's ability to donate or accept electrons.

No specific studies providing the HOMO-LUMO energies or the HOMO-LUMO gap for this compound have been identified. Consequently, a data table of these values cannot be generated.

Reactivity Indices and Chemical Hardness/Softness Predictions

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These include chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (S). These parameters are calculated from the HOMO and LUMO energies and are instrumental in predicting the reactive nature of a molecule.

As no primary data on the HOMO and LUMO energies for this compound are available, the calculation and tabulation of its reactivity indices and chemical hardness/softness are not possible at this time.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the identification of intermediates and transition states.

Transition State Characterization

The characterization of transition states is critical for understanding the kinetics and mechanism of a chemical reaction. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.

A review of the literature indicates that no computational studies have been published that specifically characterize the transition states for reactions involving this compound.

Energy Profile Calculations

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules like this compound. Energy profile calculations, in particular, are essential for understanding reaction mechanisms, conformational preferences, and the relative stability of different molecular states. These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

The process begins with geometry optimization, where the most stable three-dimensional arrangement of atoms (the minimum energy conformation) is determined. For this compound, this involves calculating the electronic structure to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. DFT functionals, such as B3LYP or M06-2X, are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform these optimizations. researchgate.netnih.gov

Once the ground state geometry is optimized, frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to determine thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. digitaloceanspaces.com

For studying chemical reactions involving this compound, computational methods can map out the entire potential energy surface. This involves identifying transition state structures, which are the energy maxima along a reaction coordinate. Locating these transition states is crucial for calculating activation energies (the energy barrier that must be overcome for a reaction to occur), which in turn determines the reaction rate. researchgate.netpku.edu.cn Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a found transition state correctly connects the reactants and products. researchgate.net

| Property | Value | Unit |

|---|---|---|

| Electronic Energy | -725.456 | Hartree |

| Zero-Point Vibrational Energy (ZPVE) | 55.8 | kcal/mol |

| Enthalpy (H) | -725.400 | Hartree |

| Gibbs Free Energy (G) | -725.485 | Hartree |

| Dipole Moment | 3.15 | Debye |

Solvent Effects and Solvation Models in Theoretical Studies

Chemical processes are most often studied in solution, where interactions between the solute (this compound) and solvent molecules can significantly influence molecular properties and reactivity. Computational models that account for these interactions are therefore critical for obtaining results that are comparable to experimental data.

Explicit solvation models, which treat individual solvent molecules, are computationally very demanding. A more common and efficient approach is to use implicit or continuum solvation models. wikipedia.orgarxiv.org These models represent the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. wikipedia.org

The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation methods. wikipedia.orguni-muenchen.de In PCM, the solute's electron density polarizes the dielectric continuum of the solvent, creating a reaction field that in turn interacts with the solute. This solute-solvent electrostatic interaction is calculated self-consistently. q-chem.com There are several variations of PCM, such as the Conductor-like PCM (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), which are available in most quantum chemistry software packages. wikipedia.orgresearchgate.netnih.gov

These models allow for the calculation of properties like conformational energies, reaction barriers, and electronic spectra in different solvents. The choice of solvent can alter the stability of reactants, products, and transition states, thereby changing reaction outcomes and rates. For a polar molecule like this compound, electrostatic interactions with polar solvents are expected to be significant.

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (ΔGsolv) (kcal/mol) |

|---|---|---|

| Hexane | 1.88 | -2.1 |

| Chloroform | 4.81 | -5.5 |

| Acetone | 20.7 | -7.8 |

| Methanol | 32.7 | -8.2 |

| Water | 78.4 | -8.9 |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical features of a series of compounds with a specific property of interest. nih.gov The goal is to develop a mathematical model that can predict the property for new, untested molecules based solely on their chemical structure. researchgate.net

For furanone derivatives, QSPR models can be developed to predict a wide range of properties, such as boiling point, solubility, or biological activity. The first step in QSPR modeling is to generate a set of molecular descriptors for each compound in a training set. researchgate.netmdpi.com These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, polar surface area. researchgate.net

3D Descriptors: Molecular volume, surface area, shape indices.

Quantum-Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges. digitaloceanspaces.com

Once the descriptors are calculated, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common techniques used to find the best correlation between the descriptors (independent variables) and the property being modeled (dependent variable). digitaloceanspaces.com

A robust QSPR model must be validated to ensure its predictive power. This is typically done using a test set of compounds that were not used in the model's development. Statistical metrics such as the squared correlation coefficient (R²), cross-validated R² (q²), and Root Mean Square Error (RMSE) are used to assess the model's quality. researchgate.netphyschemres.org Although no specific QSPR study for this compound is available, models developed for broader classes of furanone derivatives can provide insights into which structural features are most influential for a given property. digitaloceanspaces.comresearchgate.net

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. researchgate.net |

| Electronic | Dipole Moment (μ) | A measure of the net molecular polarity. |

| Quantum-Chemical | Energy of HOMO (EHOMO) | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. digitaloceanspaces.com |

| Quantum-Chemical | Energy of LUMO (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. digitaloceanspaces.com |

| Quantum-Chemical | Chemical Hardness (η) | A measure of resistance to change in electron distribution. digitaloceanspaces.com |

Derivatives and Analogues of 3 Chlorofuran 2 5h One

Structural Modifications at the Furanone Ring

The furanone ring serves as the primary site for structural diversification. The positions C4 and C5 are particularly susceptible to nucleophilic substitution and other transformations, allowing for the introduction of a wide range of functional groups.

The C5 position of the furanone ring is a frequent target for modification, largely starting from mucochloric acid (MCA), where it bears a hydroxyl group. This hydroxyl group exhibits typical alcohol reactivity, enabling its conversion into various derivatives such as ethers, esters, and carbamates. nih.gov Esterification of the 5-hydroxyl group is a common strategy to create a labile leaving group, which can then be displaced by nucleophiles like amines or alcohols to yield 5-amino or 5-alkoxy derivatives. nih.gov

Under acidic conditions, the hydroxyl group can be substituted by aromatic and heterocyclic thiols, furnishing 5-thiosubstituted derivatives. nih.govtandfonline.comresearchgate.net Furthermore, the C5 position can be functionalized through carbon-carbon bond-forming reactions. These include Lewis acid-catalyzed reactions with arenes and heteroarenes, Knoevenagel condensations, Mukaiyama aldol (B89426) reactions with silylated enol ethers, and metal-mediated allylations. nih.govnih.govmdpi.com These methods provide access to a variety of γ-substituted butenolides. nih.gov

The reversibility of ring-opening and cyclization in mucohalic acids like MCA can lead to racemization at the C5 carbon. mdpi.com This stereochemical instability can be addressed by forming diastereomers with chiral alcohols, such as L-menthol, which allows for their separation. mdpi.com

Table 1: Selected Modifications at the C5 Position of the Furanone Ring

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Esterification/Substitution | Methyl chloroformate, then amino alcohols | 5-(ω-hydroxyalkylamino) derivatives | nih.gov |

| Thioetherification | Aromatic/heterocyclic thiols (acidic conditions) | 5-Thioaryl derivatives | tandfonline.comresearchgate.net |

| Arylation | Arenes (e.g., methoxybenzene), Lewis/Brønsted acids | 5-Aryl derivatives | nih.govmdpi.com |

| Alkylation (Aldol-type) | Silylated enol ethers, Lewis acids (e.g., ZnCl₂) | 5-Alkylated derivatives | nih.govmdpi.com |

| Allylation | Allyl bromides, Indium | 5-Allyl derivatives | nih.gov |

| Etherification | Propargyl alcohol, H₂SO₄ | 5-Propargyloxy derivatives | nih.gov |

The C4 position, typically bearing a halogen atom in mucochloric acid derivatives, is another key site for nucleophilic substitution. The reactivity at this position allows for the introduction of various heteroatoms. For instance, in 5-alkoxy derivatives of 3,4-dihalogeno-2(5H)-furanones, the C4-halogen can be displaced by sulfonyl groups using sodium benzenesulfinates under phase-transfer catalysis conditions. nih.govmdpi.com Similarly, selenium-containing functionalities can be introduced by reacting these precursors with selenophenols or potassium selenocyanate (B1200272). nih.govmdpi.com

Nitrogen nucleophiles also readily react at the C4 position. 3,4,5-Trichloro-2(5H)-furanone reacts with sodium azide (B81097) to yield a 4-azido derivative. nih.govmdpi.com The reaction of 5-alkoxy or 5-phenoxy ethers of 3,4-dihalofuranones with arylsulfonyl hydrazines also results in substitution at the C4 position. nih.govmdpi.com Furthermore, phosphorus nucleophiles, such as tributylphosphine (B147548) and trimethoxyphosphite, have been shown to react at the C4 carbon. nih.govmdpi.com In some cases, both the C3 and C4 halogens can be substituted, as seen in the reaction of 3,4-dichloro-5-methoxyfuran-2(5H)-one with 1,2-ethylenebis(diphenylphosphine). researchgate.net

Table 2: Selected Modifications at the C4 Position of the Furanone Ring

| Precursor Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Sodium benzenesulfinates, PTC | 4-Sulfonyl derivatives | nih.govmdpi.com |

| 5-Ethoxy-3,4-dichloro-2(5H)-furanone | Selenophenols | 4-Selenophenyl derivatives | mdpi.com |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Potassium selenocyanate (KSeCN) | 4-Selenocyanato derivatives | nih.govmdpi.com |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide (NaN₃) | 4-Azido derivative | nih.govmdpi.com |

| 5-Methoxy-3,4-dichloro-2(5H)-furanone | Trimethoxyphosphite | 4-Phosphonate derivative | nih.govmdpi.com |

While substitutions at C4 and C5 are more common, the lactone moiety itself can undergo transformations, often leading to ring-opening or the formation of different heterocyclic systems. The reaction of mucochloric acid or its derivatives with hydrazine (B178648) at elevated temperatures results in a ring transformation, yielding 4,5-dihalogeno-3(2H)-pyridazinones. nih.govmdpi.com This reaction involves the bifunctional hydrazine attacking the carbonyl group and displacing the ring oxygen.

Similarly, treatment of 3,4-dichloro-5-methoxy-2(5H)-furanone with ammonia (B1221849) leads to the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.com In this transformation, the endocyclic lactone oxygen is replaced by a nitrogen atom, converting the furanone into a pyrrolone. These reactions highlight how the lactone carbonyl group can serve as an electrophilic center to initiate skeletal rearrangements and the synthesis of new heterocyclic structures.

Halogen Exchange and Introduction of Other Halogens

The chlorine atom at the C3 position can be replaced by other halogens, and analogues containing bromine are well-studied. Mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) is the dibromo analogue of mucochloric acid and serves as a starting material for a wide range of bromo-substituted furanone derivatives. benthamdirect.com For example, 4-alkyl-3-bromo-2(5H)-furanones can be synthesized regioselectively via palladium-catalyzed cross-coupling reactions of 3,4-dibromo-2(5H)-furanone with alkylboronic acids. unipi.it

Halogens can also be introduced at other positions. For instance, the 5-hydroxyl group of mucochloric acid can be halogenated. Treatment with thionyl chloride leads to 3,4,5-trichloro-2(5H)-furanone, while using gaseous hydrogen bromide can yield 5-bromo-3,4-dichloro-2(5H)-furanone. researchgate.net These halogen exchange and introduction reactions expand the synthetic utility of the furanone core, allowing for fine-tuning of reactivity and providing access to a broader scope of derivatives for various applications.

Fused Ring Systems Incorporating the 3-Chlorofuran-2(5H)-one Moiety

The reactivity of the this compound framework can be harnessed to construct more complex, fused heterocyclic systems. Reactions with bifunctional nucleophiles are a common strategy to achieve this. For example, 3,4,5-trichloro-2(5H)-furanone reacts with reagents like pyrocatechol, 2-aminophenol, and 2-aminothiophenol (B119425) in the presence of a base to form tricyclic derivatives in high yields. nih.govmdpi.com

Another example involves the reaction of 5-methoxy-3,4-dihalogeno-2(5H)-furanone with 2-oxo-1,3-dithio-4,5-dithiolate, which also produces a tricyclic product. nih.govmdpi.com The reaction of 3,4-dichloro-5-methoxyfuran-2(5H)-one with 1,2-organylbis(diphenylphosphines) leads to the initial formation of unstable diphosphonium bicyclic salts. These intermediates undergo fragmentation and rearrangement to ultimately form mono- and tricyclic diphosphoniacyclohexane structures. researchgate.net These syntheses demonstrate the utility of substituted furanones as building blocks for creating elaborate, fused molecular architectures.

Stereochemical Aspects of Derivatives

The stereochemistry of this compound derivatives, particularly those substituted at the C5 position, is a critical aspect of their chemistry. As mentioned, the C5 position is a chiral center, but it is prone to racemization in mucohalic acids due to a ring-chain tautomerism equilibrium. mdpi.com

Significant research has been dedicated to the development of asymmetric syntheses to control the stereochemistry at this center. Catalytic, enantioselective reactions are powerful tools for this purpose. nih.gov Methods such as the vinylogous Mukaiyama aldol reaction and the vinylogous Mannich reaction, using silyloxyfurans derived from furanones, have been developed to introduce substituents at the C5 position with high levels of stereocontrol. nih.govacs.org Chiral catalysts, including those based on binaphthyl scaffolds or cinchona alkaloids, are employed to promote these transformations and yield enantiomerically enriched γ-butenolide derivatives. nih.govacs.org These asymmetric strategies are crucial for synthesizing optically active compounds, which is often a prerequisite for biological applications.

Role of 3 Chlorofuran 2 5h One As a Synthetic Precursor and Building Block

Utility in Heterocyclic Compound Synthesis

The reactivity of 3-chlorofuran-2(5H)-one and its derivatives, such as the more substituted 3,4-dihalo- and 3,4,5-trichloro-2(5H)-furanones, makes them excellent starting materials for constructing diverse heterocyclic scaffolds. The presence of multiple reactive sites allows for nucleophilic substitution, addition-elimination reactions, and ring-transformation cascades to yield nitrogen, sulfur, and oxygen-containing heterocycles researchgate.netresearchgate.netsemanticscholar.org.

The furanone ring is a valuable synthon for a variety of nitrogen-containing heterocycles. By reacting with different nitrogen-based nucleophiles, the lactone ring can be opened and subsequently recyclized to form new ring systems.

Pyrazolines: Pyrazoline derivatives can be synthesized from furanones, typically through a chalcone (B49325) intermediate. Furanone-based chalcones can be reacted with hydrazine (B178648) derivatives to induce a cyclization reaction, yielding the corresponding pyrazoline structure ijdra.comresearchgate.net. A classical synthesis of 2-pyrazolines involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines rdd.edu.iq.

Oxadiazoles (B1248032): The synthesis of 1,3,4-oxadiazoles from furanone precursors generally involves a multi-step approach. A common pathway is the conversion of the furanone or its corresponding ester into an acid hydrazide. This intermediate can then be cyclized using various dehydrating agents, such as phosphorus oxychloride, or through oxidative cyclization with reagents like chloramine-T, to form the 1,3,4-oxadiazole (B1194373) ring mdpi.comnih.govjchemrev.com. For instance, furanone carbohydrazides can be treated with aromatic aldehydes to form hydrazones, which are then cyclized to the target oxadiazoles mdpi.com.

Other Nitrogen Heterocycles: Polychlorinated furanones, such as 3,4,5-trichloro-2(5H)-furanone, react with bifunctional nucleophiles like o-phenylenediamine. These reactions can lead to the formation of fused heterocyclic systems, including quinoxaline (B1680401) derivatives semanticscholar.org. Similarly, reactions with hydrazine hydrate (B1144303) can open the furanone ring to form pyridazinones researchgate.net.

The table below summarizes representative transformations of the furanone core into nitrogen-containing heterocycles, based on reactions of closely related analogs.

| Starting Material Class | Reagent(s) | Product Heterocycle | Reference(s) |

| Furanone-based Chalcone | Hydrazine Hydrate | Pyrazoline | ijdra.comrdd.edu.iq |

| Furanone Carbohydrazide | Acetic Anhydride / Chloramine-T | 1,3,4-Oxadiazole | mdpi.comjchemrev.com |

| 3,4,5-Trichloro-2(5H)-furanone | o-phenylenediamine | Quinoxaline derivative | semanticscholar.org |

| 2(3H)-Furanone derivative | Hydrazine Hydrate | Pyridazin-3(4H)-one | researchgate.net |

Halogenated 2(5H)-furanones are effective precursors for sulfur-containing heterocycles due to the reactivity of the carbon-halogen bond toward sulfur nucleophiles. Reactions with thiols and dithiols can lead to either direct substitution of the halogen or more complex ring-forming cascades. The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones with arylthiols in the presence of a base proceeds regioselectively to give 4-thiosubstituted products nih.gov. Furthermore, the reaction of a chiral furanone-derived bis-thioether with propane-1,3-dithiol resulted in the formation of a fused bicyclic system containing a 1,4-dithiepine ring researchgate.net. These examples highlight the utility of the halofuranone scaffold in creating complex sulfur-containing molecules researchgate.netnih.gov.

The table below illustrates potential synthetic routes to sulfur heterocycles starting from halogenated furanones.

| Starting Material Class | Reagent(s) | Product Heterocycle | Reference(s) |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Arylthiol, Triethylamine | 4-Thio-substituted furanone | nih.gov |

| Chiral bis-thioether of 2(5H)-furanone | Propane-1,3-dithiol, Base | 1,4-Dithiepinofuranone | researchgate.net |

While this compound is itself an oxygen heterocycle, its reactive nature allows it to be used as a starting point for the synthesis of other, often more complex, oxygen-containing ring systems. Substituted furan-2(5H)-ones are widely utilized as precursors for a diverse range of heterocyclic compounds researchgate.net. Although specific examples of this compound being transformed into other oxygen heterocycles are not extensively detailed, the general reactivity of the butenolide core suggests potential for such transformations through ring-opening, rearrangement, and re-cyclization pathways.

Application in Complex Molecule and Natural Product Synthesis

The furan-2(5H)-one (or butenolide) moiety is a key structural feature in a vast number of natural products that exhibit a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties researchgate.net. Consequently, halogenated furanones are valuable intermediates in the total synthesis of these complex molecules.

A notable example is the concise and efficient synthesis of the marine natural products rubrolides B, I, K, and O, which was achieved in just 3–4 steps starting from the commercially available 3,4-dichloro-2(5H)-furanone researchgate.net. Similarly, analogues of the natural product nostoclide have been synthesized from mucochloric and mucobromic acids, which are halogenated 5-hydroxy-2(5H)-furanones researchgate.net. These syntheses underscore the strategic importance of the halofuranone scaffold in providing a rapid entry into the core structure of complex natural products.

Precursor for Advanced Organic Materials

The application of this compound as a direct precursor for advanced organic materials is not well-documented in the available scientific literature. However, its utility in synthesizing various heterocyclic systems, such as quinoxalines, is relevant semanticscholar.org. Quinoxaline derivatives themselves are known to be of high interest in materials science, with applications in the development of organic LEDs (OLEDs) and organic solar cells. Therefore, this compound can be considered an indirect precursor or a second-generation building block for materials science applications, contingent on its conversion to these electronically active heterocycles.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates structural features from each starting material. While there are numerous reports on the synthesis of furan-2(5H)-one derivatives using MCRs, the use of this compound as a reactant in such reactions is not a widely reported application researchgate.net. For example, substituted furan-2(5H)-ones have been prepared through the tandem MCR of components like 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid researchgate.net. This indicates that the furanone scaffold is more commonly a target product of MCRs rather than a starting component.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity

A significant challenge in the field of halogenated heterocycles is the development of synthetic routes that are both efficient and highly selective. Traditional methods for the synthesis of halogenated furanones can be low-yielding and capricious. Future research must, therefore, focus on creating novel synthetic pathways to 3-Chlorofuran-2(5H)-one that offer high yields and precise control over the regioselectivity of halogenation.

Achieving monosubstitution on the furanone ring is a non-trivial task, as the reactivity of the heterocyclic system can lead to multiple halogenations or undesired side reactions. Researchers may need to explore advanced strategies such as:

Directed Halogenation: Employing directing groups to guide the chlorine atom to the C3 position with high fidelity.

Catalytic Methods: Developing new catalytic systems, potentially involving transition metals, that can mediate the chlorination under mild conditions with high selectivity.

Novel Precursors: Investigating alternative starting materials and building blocks that are pre-functionalized to facilitate the introduction of a single chlorine atom at the desired position.

The challenge lies in overcoming the inherent reactivity patterns of the furanone core to prevent the formation of di- or tri-halogenated byproducts, a common issue in the synthesis of related compounds. Success in this area will be pivotal for making this compound more accessible for further study and potential applications.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The chemical reactivity of this compound is largely inferred from more complex analogues like 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are known to be highly reactive molecules. mdpi.comnih.gov These related compounds readily undergo nucleophilic substitution, ring transformations, and various carbon-carbon bond-forming reactions. mdpi.com However, the specific reactivity of the monochlorinated this compound remains an area ripe for exploration.

Future research should systematically investigate the chemical behavior of its key functional groups:

The C-Cl Bond: Probing its susceptibility to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). The success of such transformations is often difficult to predict for halogenated heterocycles and may require extensive screening of conditions. baranlab.org

The α,β-Unsaturated Lactone System: This moiety is a classic Michael acceptor, opening avenues for conjugate addition reactions. It can also participate in cycloaddition reactions, such as Diels-Alder reactions, acting as a dienophile.

The Carbonyl Group: The lactone's carbonyl group could be a target for various nucleophilic additions and reductions.

Ring-Opening Reactions: Like other lactones, this compound could undergo ring-opening under basic, acidic, or nucleophilic conditions, providing access to functionalized acyclic compounds.

A key challenge will be to understand the interplay between these reactive sites and to develop conditions that allow for selective transformations at one site without affecting the others. Uncovering these reactivity patterns will unlock the potential of this compound as a versatile building block in organic synthesis.

Advanced Computational Modeling for Predictive Chemistry and Mechanistic Insights

Computational chemistry offers a powerful toolkit to accelerate research and overcome experimental challenges. For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and reaction mechanisms.

Future research directions in this area include:

Predicting Regioselectivity: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate the activation energies for reactions at different positions on the furanone ring. nih.gov This can help predict the outcomes of electrophilic and nucleophilic attacks, guiding the design of selective synthetic strategies.

Elucidating Reaction Mechanisms: Computational studies can map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. rsc.org This is invaluable for understanding unexpected reactivity or for optimizing reaction conditions to favor a desired product. For instance, modeling can clarify whether reactions proceed through concerted or stepwise pathways.

Analyzing Molecular Properties: Calculations can determine key electronic properties, such as electrostatic potential maps and frontier molecular orbital energies. acs.org This information helps rationalize the molecule's reactivity, for example, by identifying the most electron-deficient sites susceptible to nucleophilic attack.

A primary challenge is the computational expense of high-accuracy calculations, especially for complex reaction systems involving solvents and catalysts. Furthermore, the accuracy of the predictions is highly dependent on the chosen level of theory and basis set, requiring careful validation against experimental data. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chlorofuran-2(5H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves chlorination of furanone precursors or cyclization of halogenated intermediates. For example, Claisen rearrangement of γ-chlorinated crotonic acid derivatives under acidic conditions can yield the target compound . Optimization of solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) significantly impacts reaction kinetics and purity (>95% by GC-MS). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the compound from byproducts like 3-Chlorofuran-2,4-dione .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : NMR (δ 5.2–5.5 ppm for the furanone ring protons; δ 4.1–4.3 ppm for the chlorine-substituted carbon) and NMR (δ 170–175 ppm for the carbonyl group) .

- Mass Spectrometry : ESI-MS (m/z 132.5 [M+H]) and fragmentation patterns to confirm molecular weight (CHClO) .

- X-ray Crystallography : Resolve crystal lattice parameters (space group P2/c) to validate stereochemistry .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO (1189.48 mM at 25°C) and moderately in ethanol (250 mg/mL). Insoluble in water due to hydrophobic furanone backbone .

- Stability : Degrades at >40°C or under prolonged UV exposure. Store at -20°C in amber vials with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How does the chlorine substituent in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chlorine at C3 increases electrophilicity at the carbonyl carbon (C2), enhancing susceptibility to nucleophilic attack. Kinetic studies using Grignard reagents (e.g., MeMgBr) show a 40% faster reaction rate compared to non-chlorinated analogs. Monitor via in situ IR spectroscopy (disappearance of C=O stretch at 1740 cm) .

Q. What mechanistic insights explain contradictory biological activity data for this compound in antimicrobial assays?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values against S. aureus (reported range: 8–32 µg/mL) may arise from:

- Strain Variability : Use standardized ATCC strains and broth microdilution protocols .

- Compound Degradation : Pre-test stability assays (HPLC purity checks post-incubation) are essential .

- Synergistic Effects : Screen with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate intrinsic activity .

Q. What safety protocols are critical when handling this compound, given its potential hazards?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (tested per EN 374), lab coat, and safety goggles. Use fume hoods for synthesis .

- Environmental Controls : Avoid drainage into water systems; collect waste in halogen-resistant containers .

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (diatomaceous earth) .

Methodological Challenges and Solutions

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound derivatives?

- Answer : Use 2D NMR techniques (COSY, HSQC) to distinguish overlapping proton signals (e.g., H4 and H5 protons). Deuterated DMSO is preferred for solubilizing polar derivatives .

Q. What advanced computational methods predict the metabolic pathways of this compound in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.